Thalidomide-Propargyne-PEG3-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

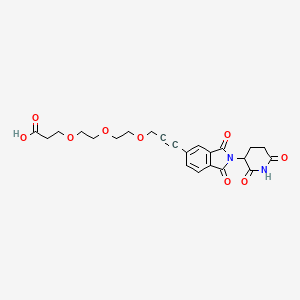

Thalidomide-Propargyne-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

准备方法

Synthetic Routes and Reaction Conditions

Thalidomide-Propargyne-PEG3-COOH is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The reaction conditions typically involve the use of copper catalysts and azide-containing molecules to form the desired conjugate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product .

化学反应分析

Types of Reactions

Thalidomide-Propargyne-PEG3-COOH primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the formation of a triazole ring by reacting the alkyne group of this compound with an azide group .

Common Reagents and Conditions

Reagents: Copper catalysts, azide-containing molecules.

Major Products

The major product formed from the reaction of this compound with azide-containing molecules is a triazole-linked conjugate .

科学研究应用

Chemical Properties and Mechanism of Action

Thalidomide-Propargyne-PEG3-COOH contains an alkyne group that allows it to participate in click chemistry reactions. This property is crucial for synthesizing complex biomolecules and drug conjugates.

Key Features:

- Alkyne Group: Enables CuAAc reactions.

- PEG Linker: Enhances solubility and biocompatibility.

- Carboxylic Acid Group: Facilitates further functionalization and conjugation.

Antibody-Drug Conjugates (ADCs)

This compound is utilized in the development of ADCs, which combine antibodies with cytotoxic drugs to target specific cancer cells while minimizing damage to healthy tissues. The PEG linker improves the pharmacokinetics of the ADCs, allowing for prolonged circulation time in the bloodstream.

Table 1: Key Characteristics of ADCs Using this compound

| Feature | Description |

|---|---|

| Targeting Mechanism | Specific binding to cancer cell antigens |

| Payload | Cytotoxic agents linked via click chemistry |

| Stability | Enhanced by PEG linker |

| Therapeutic Index | Improved due to selective targeting |

Immunomodulation

Thalidomide and its derivatives have shown immunomodulatory effects, making them valuable in treating conditions like multiple myeloma and leprosy. The compound may enhance T-cell responses and modulate cytokine production.

Case Study: Multiple Myeloma Treatment

In clinical studies, thalidomide has been used as part of combination therapies for multiple myeloma, demonstrating improved patient outcomes when combined with dexamethasone.

Apoptosis and Autophagy

Research indicates that this compound influences apoptotic pathways and autophagy in cancer cells. By modulating these processes, the compound can contribute to the selective death of malignant cells.

Table 2: Cellular Pathways Affected by this compound

| Pathway | Effect |

|---|---|

| Apoptosis | Induction of cell death |

| Autophagy | Promotion of cellular degradation |

| Cell Cycle Regulation | Inhibition of cell proliferation |

Potential in Infectious Disease Research

This compound has been investigated for its anti-infective properties against various pathogens. Its ability to enhance immune responses makes it a candidate for adjunct therapy in infectious diseases.

Case Study: Viral Infections

Studies have explored thalidomide's potential against viruses such as HIV and HBV, where it may improve immune function and reduce viral load.

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research:

- Development of Novel ADCs: Exploring new cytotoxic payloads.

- Combination Therapies: Investigating synergistic effects with other immunomodulators.

- Targeted Drug Delivery Systems: Utilizing its click chemistry capabilities for precise drug delivery.

作用机制

The mechanism of action of Thalidomide-Propargyne-PEG3-COOH involves its role as a linker in PROTAC technology . The Thalidomide-based cereblon ligand binds to the cereblon protein, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) . This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their subsequent ubiquitination and degradation by the proteasome . This targeted protein degradation mechanism is a key feature of PROTAC technology .

相似化合物的比较

Thalidomide-Propargyne-PEG3-COOH is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and its use in PROTAC technology . Similar compounds include other PROTAC linkers that utilize different E3 ligase ligands or target protein ligands . Examples of similar compounds are:

Thalidomide-based PROTACs: These compounds also use Thalidomide as the E3 ligase ligand but may have different linkers or target protein ligands.

Von Hippel-Lindau (VHL) based PROTACs: These compounds use VHL as the E3 ligase ligand instead of cereblon.

MDM2-based PROTACs: These compounds use MDM2 as the E3 ligase ligand.

This compound stands out due to its specific use of the Thalidomide-based cereblon ligand and its application in targeted protein degradation through PROTAC technology .

生物活性

Thalidomide-Propargyne-PEG3-COOH is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

Thalidomide, initially known for its teratogenic effects, has been repurposed in modern medicine due to its immunomodulatory and anti-inflammatory properties. The incorporation of propargyne and polyethylene glycol (PEG) moieties enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

This compound exhibits multiple biological activities:

- Immunomodulation : It modulates immune responses by affecting cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α) production.

- Anti-inflammatory Effects : The compound shows potential in reducing inflammation through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

- Antitumor Activity : Thalidomide derivatives have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced levels of IL-1β and iNOS in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of Thalidomide derivatives revealed that this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.

Case Study 3: Neuroprotective Properties

Research indicated that this compound could protect neuronal cells from oxidative stress. The compound was shown to enhance the expression of neuroprotective factors while decreasing markers of neuroinflammation.

属性

IUPAC Name |

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBTSXCGDRYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。